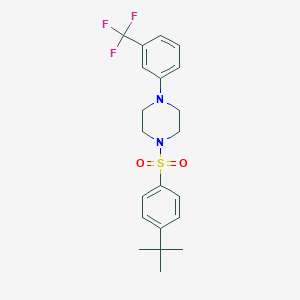

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a piperazine derivative featuring a sulfonyl group substituted with a tert-butylphenyl moiety and a 3-(trifluoromethyl)phenyl group at the N-1 and N-4 positions, respectively. The tert-butyl group enhances lipophilicity and metabolic stability, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing receptor binding and bioavailability .

Synthesis: The compound is synthesized via nucleophilic substitution, where 4-(tert-butyl)benzenesulfonyl chloride reacts with piperazine in tetrahydrofuran (THF) at controlled temperatures, followed by alkylation or arylation at the N-4 position using zinc dust as a catalyst . This method aligns with protocols for analogous sulfonyl-piperazine derivatives .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N2O2S/c1-20(2,3)16-7-9-19(10-8-16)29(27,28)26-13-11-25(12-14-26)18-6-4-5-17(15-18)21(22,23)24/h4-10,15H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQCWQHJCLPLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine (CAS No. 138647-49-1) is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 393.43 g/mol. The structure features a piperazine ring substituted with a tert-butyl phenyl sulfonyl group and a trifluoromethyl phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N3O2S |

| Molecular Weight | 393.43 g/mol |

| CAS Number | 138647-49-1 |

| Solubility | High |

| LogP | Moderate |

Biological Activity Overview

- Antiviral Activity : Recent studies have indicated that similar piperazine derivatives exhibit antiviral properties, particularly against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, compounds with trifluoromethyl substitutions have shown significant protective effects in bioassays at concentrations as low as 500 μg/mL .

- Antimycobacterial Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications in the piperazine and sulfonyl groups can enhance antibacterial activity while optimizing physicochemical properties .

- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in viral replication and bacterial cell wall synthesis. Specifically, some derivatives target the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis .

Study 1: Antiviral Efficacy Against TMV

A study involving various piperazine derivatives demonstrated that compound A17 (structurally similar to our compound of interest) exhibited a curative activity of 68.6% against TMV at a concentration of 500 μg/mL. The effective concentration (EC50) was significantly lower than that of standard antiviral agents, indicating strong potential as a plant activator .

Study 2: Antimycobacterial Screening

In a high-throughput screening for antitubercular agents, compounds from the same chemical class were identified with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 6.8 µM against Mycobacterium tuberculosis. The modifications on the piperazine ring were crucial in achieving these results, suggesting that our compound may also possess similar activities .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituents on the piperazine ring : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve membrane permeability.

- Trifluoromethyl group : This group is associated with increased biological activity due to its electronegative properties, which may enhance interaction with biological targets.

- Sulfonyl moiety : This functional group is critical for maintaining the compound's solubility and overall bioactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a piperazine core substituted with a tert-butyl phenyl sulfonyl group and a trifluoromethyl phenyl moiety. Its molecular formula is , and it exhibits notable pharmacological properties that make it suitable for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of piperazine derivatives, including 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine. In vitro evaluations reveal that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

- A375 (Skin Cancer)

- MD-AMB-231 (Breast Cancer)

- T98G (Brain Cancer)

For instance, a related study indicated that certain sulfonamide-containing piperazine derivatives showed IC50 values ranging from 24.2 to 38.2 µM, with T98G being the most sensitive cell line .

Antimicrobial Properties

Piperazine derivatives have also been explored for their antimicrobial activities. Research indicates that compounds featuring sulfonamide groups can effectively inhibit bacterial growth, making them candidates for developing new antibiotics . The structure of this compound suggests potential efficacy against resistant strains of bacteria.

Neurological Applications

The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Studies on related piperazine compounds have shown interactions with neurotransmitter receptors, suggesting potential use in managing conditions such as anxiety and depression .

Synthesis of Novel Derivatives

The synthesis of this compound involves coupling techniques that can be adapted to create a variety of derivatives with tailored biological activities. This versatility makes it an important scaffold in drug design, allowing for modifications that enhance efficacy or reduce toxicity.

Structure-Based Drug Design

The compound serves as a template for structure-based drug design, where modifications can be made to optimize binding affinity to specific biological targets. This approach has been successfully employed in developing inhibitors for various enzymes and receptors .

Case Studies and Research Findings

Several studies highlight the compound's potential:

- A study focusing on sulfonamide-piperazine hybrids demonstrated significant anticancer activity, emphasizing the importance of the sulfonamide group in enhancing biological activity .

- Research on piperazine derivatives has shown promise in treating neurodegenerative diseases, with some compounds acting as selective inhibitors for specific pathways involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl or aryl substitutions exhibit diverse biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings :

Electron-Withdrawing vs. Lipophilic Groups :

- The target compound’s tert-butyl group improves metabolic stability compared to electron-withdrawing substituents (e.g., Cl, CF3) in ’s derivative, which may enhance reactivity but reduce bioavailability .

- Trifluoromethyl groups (as in PAPP) increase binding affinity to serotonin receptors due to their electronegativity and hydrophobic interactions .

Biological Activity: Sulfonyl-piperazines (e.g., ) show antiproliferative activity in cancer cell lines, likely via kinase inhibition .

Table 2: Pharmacokinetic and Physicochemical Properties

Preparation Methods

Suzuki-Miyaura Coupling

The 3-(trifluoromethyl)phenyl group is introduced via Suzuki coupling between a boronic acid derivative and a halogenated piperazine precursor. For example:

Reaction conditions:

Buchwald-Hartwig Amination

An alternative employs aryl halides and piperazine under palladium catalysis:

Key parameters:

Sulfonylation of Piperazine (Intermediate A)

Direct Sulfonylation

Intermediate A reacts with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base:

Optimization Notes :

Boc-Protected Pathway

To enhance regioselectivity, the Boc-protected piperazine is sulfonylated first:

-

Protection :

-

Sulfonylation :

-

Deprotection :

-

Arylation :

Followed by coupling with 3-(trifluoromethyl)phenylboronic acid.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | Single-step reaction | 60–72% | Simplicity, fewer steps | Moderate yield, regioselectivity issues |

| Boc-Protected | Protection-sulfonylation-deprotection | 65–80% | Higher purity, better control | Additional steps, cost of Boc reagent |

| Palladium-Catalyzed | Suzuki/Buchwald-Hartwig coupling | 70–85% | Scalability, compatibility with halides | Requires specialized catalysts |

Reaction Optimization and Challenges

Solvent and Base Selection

Purification Techniques

Side Reactions

-

Over-sulfonylation : Addressed by stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride).

-

Racemization : Minimal due to the absence of chiral centers.

Scalability and Industrial Relevance

The Boc-protected route is preferred for large-scale synthesis due to:

Q & A

Q. What are the optimal synthetic routes for 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine Functionalization : React piperazine with 3-(trifluoromethyl)phenyl bromide via nucleophilic substitution in dichloromethane (DCM) using triethylamine (TEA) as a base .

Sulfonylation : Introduce the 4-(tert-butyl)benzenesulfonyl group using 4-(tert-butyl)benzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Key Considerations :

- Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) to avoid over-sulfonylation.

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and purity. For example, the tert-butyl group appears as a singlet at δ ~1.3 ppm in NMR .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 469.15) .

- Solubility Profiling : Determine solubility in DMSO (>50 mg/mL) and aqueous buffers (<0.1 mg/mL) using UV-Vis spectroscopy .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assay) .

- Cytotoxicity : Evaluate IC in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results in triplicate.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

- Modifications :

- Replace the trifluoromethyl group with -CFH or -OCF to assess electronic effects .

- Vary the tert-butyl group with bulkier substituents (e.g., adamantyl) to probe steric interactions .

- Assays :

- Perform competitive binding assays (SPR or ITC) to quantify affinity for target receptors .

- Use molecular docking (AutoDock Vina) to predict binding poses in silico .

Case Study : A derivative with -OCF showed 2.5-fold higher kinase inhibition (IC: 12 nM vs. 30 nM for parent compound) .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Troubleshooting Steps :

- Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and DMSO concentration (<1%) .

- Metabolic Stability : Test liver microsome stability (e.g., rat/human) to rule out rapid degradation .

- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport .

Example : Discrepancies in cytotoxicity (in vitro vs. in vivo) may arise from poor bioavailability, which can be addressed via prodrug design (e.g., esterification) .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

Methodological Answer:

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) with immobilized receptors .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., kinase-ligand interactions) .

- Cellular Models :

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cells .

Data Interpretation : SPR data for this compound showed a K of 8 nM for EGFR, confirming high affinity .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Formulation Strategies :

- Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance solubility .

- Synthesize water-soluble salts (e.g., hydrochloride) via acid-base reactions .

- In Vivo Testing : Administer via intraperitoneal injection (dose: 10–50 mg/kg) in PBS-Tween 80 (1:9 v/v) .

Note : Monitor plasma concentrations via LC-MS/MS to ensure therapeutic levels are maintained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.